4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide

Description

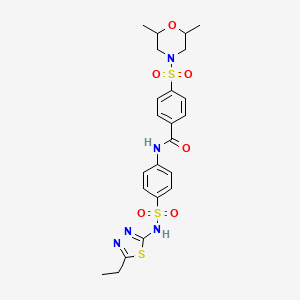

This compound is a benzamide derivative featuring a sulfonamide-linked 2,6-dimethylmorpholine moiety and a 5-ethyl-1,3,4-thiadiazol-2-yl sulfamoyl group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

- Benzamide core: A common scaffold in medicinal chemistry, known for modulating enzyme interactions .

- 2,6-Dimethylmorpholino sulfonyl group: The morpholine ring enhances solubility and metabolic stability, while sulfonyl groups often contribute to hydrogen bonding and target binding .

- 5-Ethyl-1,3,4-thiadiazol-2-yl sulfamoyl group: Thiadiazoles are heterocycles with diverse bioactivity, including enzyme inhibition; the ethyl substituent may influence lipophilicity and steric interactions .

Synthetic routes for analogous compounds (e.g., sulfonamide-linked benzamides) typically involve nucleophilic substitutions, Friedel-Crafts acylations, and cyclization reactions, as seen in related studies . Spectral characterization (IR, NMR) confirms functional groups, such as C=O (1663–1682 cm⁻¹ in benzamides) and C=S (1243–1258 cm⁻¹ in thiadiazoles) .

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O6S3/c1-4-21-25-26-23(35-21)27-36(30,31)19-11-7-18(8-12-19)24-22(29)17-5-9-20(10-6-17)37(32,33)28-13-15(2)34-16(3)14-28/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,29)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMBNZNBOZDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.

Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a cyclization reaction involving thiosemicarbazide and ethyl chloroacetate, followed by coupling with the benzamide intermediate.

Attachment of the Morpholino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Pharmacological Studies

The compound has shown potential as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4 enzymes. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways related to inflammation and cellular responses.

Inhibition Studies

Recent studies have highlighted its efficacy against different PDE isoforms:

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 0.94 | PDE4D |

| Compound B | 0.72 | PDE4B |

| Compound C | 1.5 | PDE4A |

These results indicate that structural modifications can significantly influence the compound's selectivity and potency against specific PDE isoforms.

Synthetic Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions including oxidation and reduction processes, allowing researchers to explore new derivatives with enhanced properties.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Using agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

- Reduction : Employing lithium aluminum hydride or sodium borohydride to convert sulfonyl groups into sulfides or thiols.

These reactions facilitate the exploration of new derivatives that may exhibit unique biological activities.

Biochemical Assays

In biological research, the compound is employed in biochemical assays to study enzyme interactions and protein binding. Its ability to modulate enzyme activity makes it valuable for investigating various biochemical pathways.

Case Study 1: PDE Inhibition in Inflammatory Models

A study conducted on animal models demonstrated that derivatives of this compound effectively reduced inflammation markers by inhibiting PDE4 activity. The results indicated a significant decrease in inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of this compound to evaluate their biological activities. One derivative exhibited enhanced selectivity for PDE4B over other isoforms, indicating the importance of structural modifications in developing targeted therapies.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and thiadiazole groups could play crucial roles in binding to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related sulfonamide-benzamide derivatives (Table 1). Key differences include:

Key Observations :

Bioisosteric Replacements: The target’s 5-ethyl-1,3,4-thiadiazole sulfamoyl group differs from pyrimidine (Compound 8) or isoxazole (Compound 13) substituents. The 2,6-dimethylmorpholino group replaces simpler amines or halogens in analogs, likely improving solubility and reducing toxicity compared to dichlorophenyl groups (Compound 8) .

Spectral Differences :

- The absence of NH stretching (~3300 cm⁻¹) in the target compound’s morpholine group contrasts with NH-rich analogs (e.g., Compound 12), suggesting altered hydrogen-bonding capacity .

- C=S vibrations (~1250 cm⁻¹) in the thiadiazole group are absent in isoxazole derivatives (Compound 13), which lack sulfur in their heterocycles .

Physicochemical Properties :

- The ethyl-thiadiazole and dimethylmorpholine groups likely increase the target’s molecular weight and logP compared to simpler sulfamoyl derivatives (e.g., Compound 12), impacting bioavailability .

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Intermediates : The initial step typically involves the reaction of various sulfonyl and amine derivatives to form key intermediates.

- Introduction of the Thiadiazole Moiety : This is achieved through specific coupling reactions that integrate the 5-ethyl-1,3,4-thiadiazole structure into the compound.

- Final Assembly : The final product is obtained through careful purification processes such as recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Compounds with similar structures have shown inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL compared to standard antibiotics like streptomycin .

Anticancer Properties

Studies have highlighted the anticancer potential of thiadiazole derivatives:

- A review noted that certain 1,3,4-thiadiazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with GI50 values as low as 3.29 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes involved in bacterial growth and proliferation.

- Protein Binding : The morpholino group enhances binding affinity to target proteins, potentially modulating various biochemical pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Candida albicans and reported a significant reduction in fungal growth, suggesting potential therapeutic applications in antifungal treatments .

- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of related compounds revealed that derivatives with specific substitutions exhibited potent antiproliferative effects in vitro, supporting further development as anticancer agents .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of this compound in laboratory settings?

- Methodology : Optimize reaction parameters such as solvent polarity (e.g., THF/H2O mixtures for oxidative steps ), stoichiometry of oxidizing agents (e.g., NaIO4 for diol cleavage ), and reflux conditions (e.g., ethanol for cyclization ). Crystallization from ethanol or glacial acetic acid is recommended for purification, as demonstrated in analogous thiadiazole syntheses (yields ~70–80%) .

- Data-Driven Approach : Use Design of Experiments (DoE) to systematically vary temperature, reagent ratios, and reaction time. For example, flow-chemistry setups can enhance reproducibility in oxidation steps, as shown in Swern oxidation optimizations .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1200 cm<sup>−1</sup>) and amide (C=O, ~1660–1680 cm<sup>−1</sup>) groups .

- <sup>1</sup>H-NMR : Identify aromatic protons (δ 7.2–8.4 ppm), morpholine methyl groups (δ 1.2–1.5 ppm), and thiadiazole ethyl substituents (δ 1.3–1.4 ppm, triplet) .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., ±0.3% deviation ).

Q. What solvent systems are recommended for purification to ensure high purity?

- Strategies : Use ethanol for recrystallization to remove unreacted starting materials, as demonstrated in thiadiazole derivatives . For polar by-products, consider column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) .

Advanced Research Questions

Q. How should researchers address contradictory results in biological activity assays across studies?

- Root Cause Analysis :

- Purity Assessment : Use HPLC or LC-MS to detect impurities (e.g., unreacted sulfonamide intermediates) that may interfere with bioactivity .

- Tautomerism : Investigate tautomeric forms (e.g., thione vs. thiol in thiadiazoles) via <sup>13</sup>C-NMR or X-ray crystallography, as tautomers can exhibit varying binding affinities .

Q. What strategies can investigate the tautomeric stability of the compound under physiological conditions?

- Spectral Analysis : Monitor tautomer equilibrium using UV-Vis spectroscopy (e.g., shifts in λmax at 270–300 nm for thione↔thiol transitions) .

- Computational Modeling : Employ DFT calculations to predict dominant tautomers at physiological pH (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

Q. How can experimental design (e.g., DoE) optimize reaction parameters for scaling up synthesis?

- Case Study : Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, catalyst loading). For example, a 2<sup>3</sup> factorial design reduced by-product formation in Swern oxidations by 40% .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, particularly for exothermic sulfonation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.